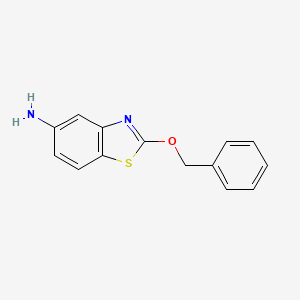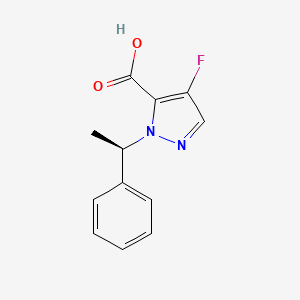
(R)-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom at the 4th position, a phenylethyl group at the 1st position, and a carboxylic acid group at the 5th position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the phenylethyl group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the phenylethyl moiety.
Industrial Production Methods
Industrial production of ®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the phenylethyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Fluoro-1H-pyrazole-5-carboxylic acid
- 1-Phenylethyl-1H-pyrazole-5-carboxylic acid
- 4-Fluoro-1-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the phenylethyl group contributes to its binding affinity and selectivity towards molecular targets.
This detailed article provides a comprehensive overview of ®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H11FN2O2 |
|---|---|
分子量 |
234.23 g/mol |
IUPAC名 |
4-fluoro-2-[(1R)-1-phenylethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11FN2O2/c1-8(9-5-3-2-4-6-9)15-11(12(16)17)10(13)7-14-15/h2-8H,1H3,(H,16,17)/t8-/m1/s1 |
InChIキー |
CDNJAQLPGZZPLP-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)N2C(=C(C=N2)F)C(=O)O |
正規SMILES |
CC(C1=CC=CC=C1)N2C(=C(C=N2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322677.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B13322680.png)
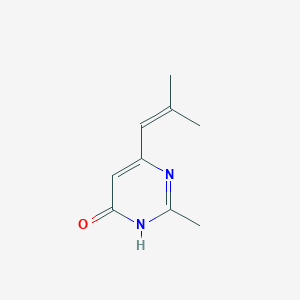
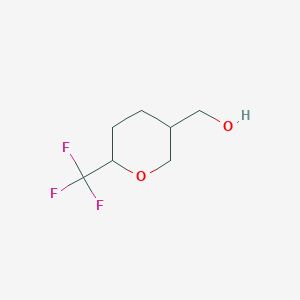
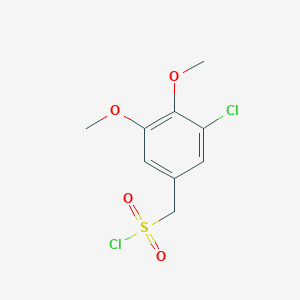

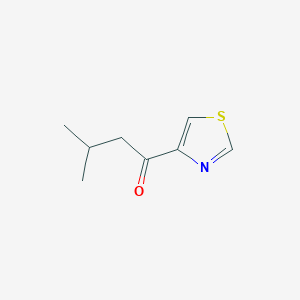

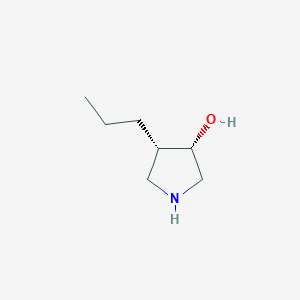
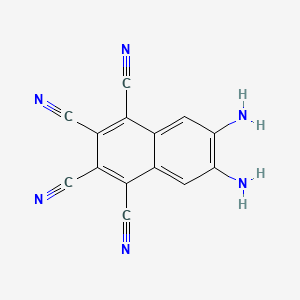
![2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13322751.png)
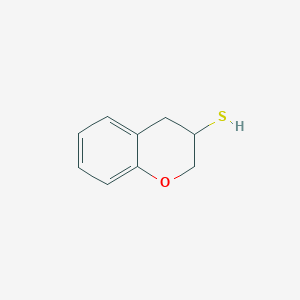
![2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13322763.png)
